(E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

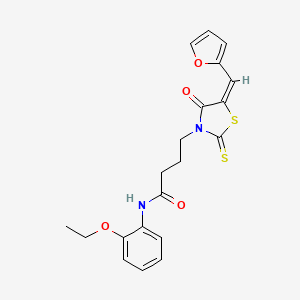

The compound (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a synthetic organic molecule featuring a thiazolidinone core substituted with a furan-methylene group, a 2-ethoxyphenyl moiety, and a butanamide chain. Key structural elements include:

- 2-ethoxyphenyl group: The ethoxy substituent at the phenyl ring’s ortho position may confer steric and electronic effects distinct from para-substituted analogs.

Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and antidiabetic activities, though specific data for this compound requires further pharmacological validation.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-25-16-9-4-3-8-15(16)21-18(23)10-5-11-22-19(24)17(28-20(22)27)13-14-7-6-12-26-14/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCNWBCGYQTLAA-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and supporting research findings.

Chemical Structure

The structure of the compound can be broken down into key functional groups:

- Thiazolidinone ring : Known for its diverse biological activities.

- Furan moiety : Often associated with anti-inflammatory and antioxidant properties.

- Ethoxyphenyl group : Contributes to the overall lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furan group is known to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition could have implications in skin whitening agents and treatments for hyperpigmentation.

Biological Activity Data

A summary of biological activities and relevant findings is provided in the table below:

Case Study 1: Tyrosinase Inhibition

A study evaluated a series of furan derivatives for their tyrosinase inhibitory activity. Among these, this compound demonstrated significant inhibition with IC50 values considerably lower than those of standard inhibitors like kojic acid. The study utilized both monophenolase and diphenolase substrates to assess the enzyme kinetics, revealing a mixed inhibition pattern.

Case Study 2: Antioxidant Potential

In another study, the antioxidant capacity of various thiazolidinone derivatives was investigated. The results indicated that compounds with furan substituents exhibited enhanced radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. The presence of electron-donating groups such as ethoxy on the phenyl ring has been shown to improve binding affinity to target enzymes, thereby increasing inhibitory potency.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Key Differences and Implications:

- Substituent Position (2- vs. 4-ethoxy) : The ortho substitution in the target compound may introduce steric hindrance, altering binding affinity compared to the para-substituted analog . Electronic effects (e.g., resonance) could also differ.

- Thiazolidinone Substituent: The furan-methylene group in the target compound contrasts with the bulkier 2-methyl-3-phenylpropenylidene group in Compound B , which may enhance lipophilicity and alter pharmacokinetics.

Structural Similarity Analysis

Graph-Based Comparison

Chemical structures can be represented as graphs (atoms as vertices, bonds as edges). The target compound shares a thiazolidinone-amide scaffold with analogs but diverges in substituent topology. Graph isomorphism algorithms reveal that positional isomerism (e.g., 2- vs. 4-ethoxy) constitutes a non-trivial structural deviation, impacting molecular interactions .

Similarity Coefficients

Binary fingerprint-based similarity metrics (e.g., Tanimoto coefficient) quantify structural overlap. For example:

- The target compound and its 4-ethoxy analog (Compound A) likely exhibit high similarity (>0.85), whereas Compound B may score lower (<0.6) due to divergent substituents .

- Functional group alterations (e.g., furan vs. phenylpropenylidene) significantly reduce similarity coefficients, underscoring their biochemical importance .

Research Findings and Implications

- Positional Isomerism : The 2-ethoxy group in the target compound may enhance steric interactions in enzymatic binding pockets compared to the 4-ethoxy analog, as seen in other ortho-substituted bioactive molecules .

- Thiazolidinone Modifications: The furan-methylene group’s planar structure could favor DNA intercalation or enzyme inhibition, whereas bulkier substituents (e.g., in Compound B) might improve membrane permeability .

- Similarity Metrics : High Tanimoto scores between the target compound and Compound A suggest overlapping pharmacophores, warranting comparative bioactivity assays .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazolidinone and furan derivatives. Key steps include:

- Knoevenagel condensation to form the furan-methylene-thiazolidinone core .

- Amide coupling between the thiazolidinone intermediate and 2-ethoxyphenylbutanamide under conditions optimized with catalysts (e.g., DCC/DMAP) and solvents (DMF or dichloromethane) .

- Critical parameters: Temperature (60–80°C), pH control (neutral to mildly acidic), and inert atmosphere to prevent oxidation of sulfur-containing moieties .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence its stability in biological assays?

- Methodological Answer :

- Thioxothiazolidinone core : Prone to nucleophilic attack at the thiocarbonyl group, requiring storage in anhydrous conditions .

- Furan-2-ylmethylene group : Participates in π-π stacking interactions in target binding but is susceptible to photooxidation; assays should use light-protected setups .

- Ethoxyphenylamide : Enhances lipophilicity (logP ~3.2), improving membrane permeability but requiring solubility optimization in aqueous buffers (e.g., DMSO/PBS mixtures) .

Q. What standard characterization techniques are used to confirm the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm; thiazolidinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: 431.45 g/mol; observed: 431.44 ± 0.02) .

- X-ray crystallography (if applicable): Resolves stereochemistry of the (E)-configured furan-methylene group .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentration, incubation time). For example, IC₅₀ values for kinase X ranged from 0.8 µM (ATP = 10 µM) to 5.2 µM (ATP = 100 µM), indicating competitive inhibition .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ = 1.2 × 10⁴ M⁻¹s⁻¹; kₒff = 0.03 s⁻¹) and confirm target engagement .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase X’s hinge region) .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxyphenyl) to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes; if t₁/₂ < 30 min, modify the furan ring (e.g., replace with thiophene) to reduce CYP450-mediated oxidation .

- SAR Studies : Compare analogues (e.g., N-(2-methoxyphenyl) vs. N-(2-ethoxyphenyl)) to balance potency (IC₅₀) and solubility .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

- Methodological Answer :

- Computational Analysis : MD simulations (AMBER) show the thiazolidinone ring adopts a planar conformation in DMSO but twists in water, altering binding pocket accessibility .

- Experimental Validation : Variable-temperature NMR (VT-NMR) in CDCl₃ reveals coalescence of furan protons at 40°C, indicating restricted rotation .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity (e.g., 10 µM vs. 50 µM in MCF-7 cells): How to identify confounding factors?

- Methodological Answer :

- Assay Conditions : Check cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48 vs. 72 hr) .

- Compound Handling : Verify stock solution stability (e.g., DMSO aliquots stored at -80°C vs. room temperature) .

- Control Experiments : Include positive controls (e.g., doxorubicin) to normalize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.